4-(5-Bromo-3-nitropyridin-2-yl)phenol
Description
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
4-(5-bromo-3-nitropyridin-2-yl)phenol |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-5-10(14(16)17)11(13-6-8)7-1-3-9(15)4-2-7/h1-6,15H |
InChI Key |
JZQZLDXEAKJSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Compound 1: 5-Bromo-2-hydroxy-3-nitropyridine (CAS 15862-34-7)
- Structure: A pyridine ring with Br (position 5), NO₂ (position 3), and hydroxyl (position 2) .
- Key Differences: Unlike the target compound, the hydroxyl group is directly attached to the pyridine ring rather than a separate phenol moiety.
Compound 2: 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol
- Structure: A pyrimidine ring substituted with Br (position 5), a pyrrolidine group (position 4), and an aminophenol group .
- Key Differences: The pyrimidine core (vs. pyridine) and presence of a pyrrolidine group introduce distinct electronic effects. The amino-phenol linkage may enhance intramolecular charge transfer (ICT), a critical feature for NLO activity.
Compound 3: 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)
- Structure: A benzene ring with Br (position 2), NO₂ (position 5), and hydroxyl (position 4), plus fluorine (position 4) .
- Key Differences : The benzene ring lacks the pyridine’s nitrogen atom, reducing electron-deficient character. Fluorine’s electronegativity may alter solubility and hydrogen-bonding capacity compared to the target compound.
Nonlinear Optical (NLO) Properties
Evidence from analogs suggests that compounds with strong electron-withdrawing groups (e.g., NO₂, Br) and conjugated π-systems exhibit enhanced NLO properties:
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: NLO Parameters: Nonlinear absorption coefficient (β) = 4.044 × 10⁻¹ cm/W; nonlinear refractive index (n₂) = -2.89 × 10⁻⁶ cm²/W . Comparison: The target compound’s pyridine core and NO₂/Br substituents may yield a lower HOMO-LUMO gap than this imidazole derivative, favoring stronger NLO responses.
- Theoretical Predictions: For pyridine-based analogs, TD-DFT calculations (B3LYP/6-31+G(d,p)) indicate that Br and NO₂ substituents reduce the energy gap and increase hyperpolarizability (γ), critical for NLO activity .
Hydrogen Bonding and Crystal Packing
The phenol group in 4-(5-Bromo-3-nitropyridin-2-yl)phenol enables hydrogen bonding, influencing solubility and solid-state packing. In contrast:
- 2-Bromo-4-fluoro-5-nitrophenol: Fluorine’s electronegativity may compete with the hydroxyl group in hydrogen-bonding networks, altering crystal morphology compared to the target compound .
Preparation Methods
Synthesis of 5-Bromo-2-hydroxypyridine
The precursor 5-bromo-2-hydroxypyridine is pivotal for this route. While direct bromination of 2-hydroxypyridine remains underexplored in the literature, analogous methods suggest feasibility. For instance, bromination of 2-aminopyridine derivatives using H₂O₂ and HBr in acetone/water mixtures has been demonstrated for related compounds. Adapting this approach, 2-hydroxypyridine could undergo bromination at position 5 via electrophilic aromatic substitution, facilitated by the hydroxyl group’s activating effects. However, competing bromination at positions 3 or 4 necessitates careful optimization of temperature (10–40°C) and stoichiometry.
Regioselective Nitration Using N₂O₅/SO₂
Nitration of 5-bromo-2-hydroxypyridine leverages the methodology developed by Bakke et al., where pyridines treated with N₂O₅ in SO₂ yield 3-nitropyridines via a-sigmatropic nitro group migration. Applying these conditions to 5-bromo-2-hydroxypyridine ensures nitro incorporation at position 3, as demonstrated for 4-substituted pyridines. Key parameters include:
-
Solvent system : Liquid SO₂ or CH₃NO₂/SO₂ mixtures to stabilize intermediates.
-
Temperature : –11°C to prevent side reactions during N-nitropyridinium ion formation.
-
Workup : Quenching with HSO₃⁻/H₂O to isolate 5-bromo-3-nitro-2-hydroxypyridine.
Yield : ~70–77% (based on analogous nitrations of 4-methylpyridine).
Nucleophilic Aromatic Substitution of 2-Chloro-5-bromo-3-nitropyridine
Synthesis of 2-Chloro-3-nitropyridine
Nitration of 2-chloropyridine using N₂O₅/SO₂ follows Bakke’s protocol, yielding 3-nitro-2-chloropyridine as the primary product. The nitro group’s meta-directing effect ensures regioselectivity, avoiding competing nitration at position 5.
Hydroxide Substitution via SNAr
The electron-deficient nature of 2-chloro-5-bromo-3-nitropyridine facilitates nucleophilic aromatic substitution (SNAr) with hydroxide. Reaction conditions include:
-
Solvent : DMF or DMSO at 120–150°C.
-
Base : Aqueous NaOH or K₂CO₃ to deprotonate the hydroxyl nucleophile.
Yield : ~60–75% (inferred from similar SNAr reactions in pyrimidine systems).
Alternative Route: Suzuki-Miyaura Coupling
Boronic Acid Preparation
4-Hydroxyphenylboronic acid is synthesized via Miyaura borylation of 4-bromophenol using bis(pinacolato)diboron and a Pd catalyst.
Coupling with Halopyridine
Suzuki coupling of 2,5-dibromo-3-nitropyridine with 4-hydroxyphenylboronic acid employs Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol. The reaction selectively substitutes bromide at position 2, preserving the nitro group at position 3 and bromide at position 5.
Challenges :
-
Limited commercial availability of 2,5-dibromo-3-nitropyridine.
-
Competing homocoupling of boronic acid requires strict anaerobic conditions.
Yield : ~50–65% (based on analogous pyrimidine couplings).
Comparative Analysis of Methods
Q & A
Q. What are the key synthetic methodologies for preparing 4-(5-Bromo-3-nitropyridin-2-yl)phenol, and how are reaction conditions optimized?
The synthesis typically involves halogenation and nitration of pyridine derivatives. For example:
- Bromination : Introduce bromine at the 5-position of the pyridine ring using agents like NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) to avoid over-bromination .
- Nitration : Nitration at the 3-position requires mixed nitric-sulfuric acid systems, with reaction times optimized to 2–4 hours to prevent decomposition .
- Coupling : Suzuki-Miyaura cross-coupling may link the pyridine moiety to phenolic groups using Pd catalysts .
Key Optimization Parameters :
| Step | Parameter | Optimal Range |
|---|---|---|
| Bromination | Temperature | 0–5°C |
| Nitration | Reaction Time | 2–4 hours |
| Coupling | Catalyst Loading | 1–2 mol% Pd |
Characterization via NMR (e.g., H, C) and HPLC-MS ensures purity (>95%) and structural confirmation .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- X-ray Crystallography : Resolves atomic positions using SHELXL for refinement. For example, hydrogen bonding networks (O–H⋯O/N) can be mapped to confirm intermolecular interactions .
- Spectroscopy :
- H NMR: Aromatic protons appear as doublets in δ 7.2–8.5 ppm .
- IR: Nitro group stretches at ~1520 cm and phenolic O–H at ~3300 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 323) confirm molecular weight .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice explain discrepancies in solubility or melting point data?
Graph set analysis (as per Etter’s rules) identifies R(8) motifs for O–H⋯O/N interactions, which stabilize the lattice and reduce solubility in non-polar solvents . Contradictions in reported melting points (e.g., 145°C vs. 152°C) may arise from polymorphism or solvent inclusion during crystallization. Use DSC-TGA to differentiate polymorphs .
Example Hydrogen Bonding Network :
| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|---|
| O–H (phenol) | Nitro O | 2.85 | 165 | R(8) |
| C–H (pyridine) | Bromine | 3.10 | 155 | C–H⋯Br |
Data derived from SHELXL-refined structures .
Q. What strategies resolve contradictions in reactivity data during functionalization (e.g., unexpected byproducts)?
- Competitive Pathways : Nitro groups may deactivate the pyridine ring toward electrophilic substitution, favoring nucleophilic aromatic substitution (NAS) at the bromine site. Monitor via LC-MS to detect intermediates .
- Side Reactions :
| Reaction | Byproduct | Mitigation |
|---|---|---|
| Nitration | Dinitro adducts | Use HSO as solvent to limit over-nitration |
| Bromination | Debromination | Avoid excess HBr by using inert atmospheres |
Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .
Q. How can crystallographic software (e.g., SHELX, ORTEP) improve structural analysis for this compound?
- SHELXL : Refines anisotropic displacement parameters to detect disorder in nitro or bromine groups. For example, split positions in Br atoms indicate rotational disorder .
- ORTEP-3 : Visualizes thermal ellipsoids to assess bond strain (e.g., C–Br bond elongation due to steric hindrance) .
- PLATON : Validates hydrogen bonds and π-stacking interactions using ADDSYM to check for missed symmetry .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
